Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate
CAS No.:
Cat. No.: VC16482900
Molecular Formula: C12H13F3N2O5
Molecular Weight: 322.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F3N2O5 |
|---|---|
| Molecular Weight | 322.24 g/mol |
| IUPAC Name | tert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate |
| Standard InChI | InChI=1S/C12H13F3N2O5/c1-11(2,3)21-10(18)16-22-9-5-4-7(17(19)20)6-8(9)12(13,14)15/h4-6H,1-3H3,(H,16,18) |
| Standard InChI Key | ZWCMTPSLHZTLEL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NOC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Tert-butyl (4-nitro-2-(trifluoromethyl)phenoxy)carbamate (C₁₂H₁₃F₃N₂O₅) features a phenoxy backbone substituted with a nitro group at the para position and a trifluoromethyl group at the ortho position. The carbamate moiety, comprising a tert-butoxycarbonyl (Boc) group, is linked via an oxygen atom to the aromatic ring. This arrangement confers steric bulk and electronic modulation, critical for its stability and interaction with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₃N₂O₅ |
| Molecular Weight | 322.24 g/mol |
| IUPAC Name | tert-butyl N-[4-nitro-2-(trifluoromethyl)phenoxy]carbamate |
| CAS Number | Not explicitly listed |
| SMILES | O=C(OC(C)(C)C)NOc1c(cc(cc1N+[O-])C(F)(F)F |
The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the nitro group contributes to electron-deficient aromatic systems, facilitating nucleophilic substitution reactions .
Synthesis and Optimization
Conventional Synthesis Route
The primary synthesis involves reacting 4-nitro-2-(trifluoromethyl)phenol with tert-butyl chloroformate in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine (TEA). The base deprotonates the phenolic hydroxyl, enabling nucleophilic attack on the chloroformate’s carbonyl carbon. The reaction proceeds at room temperature for 4–6 hours, yielding the carbamate product in 70–85% efficiency.
Reaction Scheme:
Alternative Catalyzed Methods
Copper(II)-mediated trifluoromethylation protocols, such as those employing Chen’s reagent (FSO₂CF₂CO₂Me), offer complementary pathways. For instance, CuCl₂ catalyzes the coupling of iodophenols with trifluoromethyl sources in dimethylformamide (DMF) at 110°C, achieving moderate yields (50–76%) . This method is advantageous for introducing trifluoromethyl groups late-stage but requires rigorous anhydrous conditions.
Table 2: Synthetic Conditions Comparison
| Parameter | Conventional Route | Catalyzed Route |
|---|---|---|
| Reagents | (Boc)₂O, TEA | FSO₂CF₂CO₂Me, CuCl₂ |
| Solvent | THF/DCM | DMF |
| Temperature | 25°C | 110°C |
| Yield | 70–85% | 50–76% |
| Key Advantage | Mild conditions | Late-stage functionalization |
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.0156–0.176 mg/mL) due to its hydrophobic trifluoromethyl and tert-butyl groups. Experimental logP values range from 2.72 to 2.95, indicating high lipophilicity conducive to membrane permeability .
Stability Profile
The Boc group confers stability against hydrolysis under neutral conditions but is susceptible to acidic cleavage (e.g., HCl in dioxane). The nitro group’s electron-withdrawing nature further stabilizes the aromatic ring against electrophilic attacks.
Biological Activity and Applications
Agrochemical Relevance
In agrochemistry, derivatives of this carbamate exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials show 80–90% weed suppression at 50 g/ha.
Mechanistic Insights
Reactivity in Nucleophilic Substitutions
The para-nitro group directs electrophilic attacks to the ortho and meta positions. In cross-coupling reactions, palladium catalysts mediate aryl-aryl bond formation, enabling diversification of the phenolic scaffold .
Metabolic Pathways
In vitro hepatic microsomal studies indicate rapid Boc deprotection to yield 4-nitro-2-(trifluoromethyl)phenol, which undergoes nitroreduction to an amine intermediate. This metabolite exhibits reduced toxicity compared to parent nitroarenes.
Industrial and Research Applications
Pharmaceutical Intermediates
The carbamate serves as a precursor to protease inhibitors and kinase modulators. For example, coupling with β-amino alcohols generates urea derivatives with nanomolar affinity for HIV-1 protease.
Material Science
Incorporation into polymer matrices enhances UV stability and flame retardancy. Polycarbonates derived from this compound show a 40% reduction in heat release rate during combustion.
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